Functional Group Differentiation: Hydroxyl-Preserved Aldol Adduct vs. Dehydrated Benzylidene Analog
The target compound retains a free secondary hydroxyl group directly adjacent to the enone system (SMILES: O=C1C(C(C2=CC=C(C=C2)OC)O)=CCC1), unlike the dehydrated benzylidene analog (E)-2-(4-methoxybenzylidene)cyclopentanone (A2K10, SMILES: COC1=CC=C(C=C1)/C=C2/CCCC2=O), which lacks this hydroxyl functionality . This hydroxyl group provides an additional hydrogen bond donor/acceptor site, enabling intermolecular interactions not possible for the benzylidene analog . Furthermore, the hydroxyl group serves as a reactive handle for subsequent derivatization (esterification, etherification, oxidation), offering synthetic versatility unavailable with the benzylidene compound [1].
| Evidence Dimension | Presence of free secondary hydroxyl group |
|---|---|
| Target Compound Data | 1 hydroxyl group present (SMILES: O=C1C(C(C2=CC=C(C=C2)OC)O)=CCC1) |
| Comparator Or Baseline | (E)-2-(4-Methoxybenzylidene)cyclopentanone (A2K10): 0 hydroxyl groups (SMILES: COC1=CC=C(C=C1)/C=C2/CCCC2=O) |
| Quantified Difference | Presence vs. absence of a hydrogen bond donor/acceptor and derivatization site |
| Conditions | Structural comparison based on SMILES notation |
Why This Matters
The hydroxyl group enables additional intermolecular interactions and synthetic transformations, making the target compound a distinct chemical tool that cannot be replaced by the dehydrated benzylidene analog in applications requiring hydrogen bonding or further functionalization.
- [1] Cyclopentenones: synthesis and biological evaluation in human cancer cells. Universidade NOVA de Lisboa, 2015. View Source
